

Barasertib continuous IV infusion administration

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Compound Focus: Barasertib

CAS No.: 722543-31-9

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Clinical Dosing Regimens for Barasertib

Parameter	48-Hour Infusion (14-day cycle)	7-Day Infusion (28-day cycle)	7-Day Infusion + LDAC (28-day cycle)
Indication	Advanced solid tumors [1]	Advanced solid tumors [1]	Acute Myeloid Leukemia (AML) in elderly patients [2]
Recommended Dose	150 mg [1]	Information missing from search results	1000 mg [2]
Infusion Duration	48 hours [1]	7 days [1]	7 days [2]
Cycle Length	14 days [1]	28 days [1]	28 days [2]
Combination Therapy	Monotherapy [1]	Monotherapy [1]	Combined with Low-Dose Cytarabine (LDAC) [2]

Detailed Administration Protocol

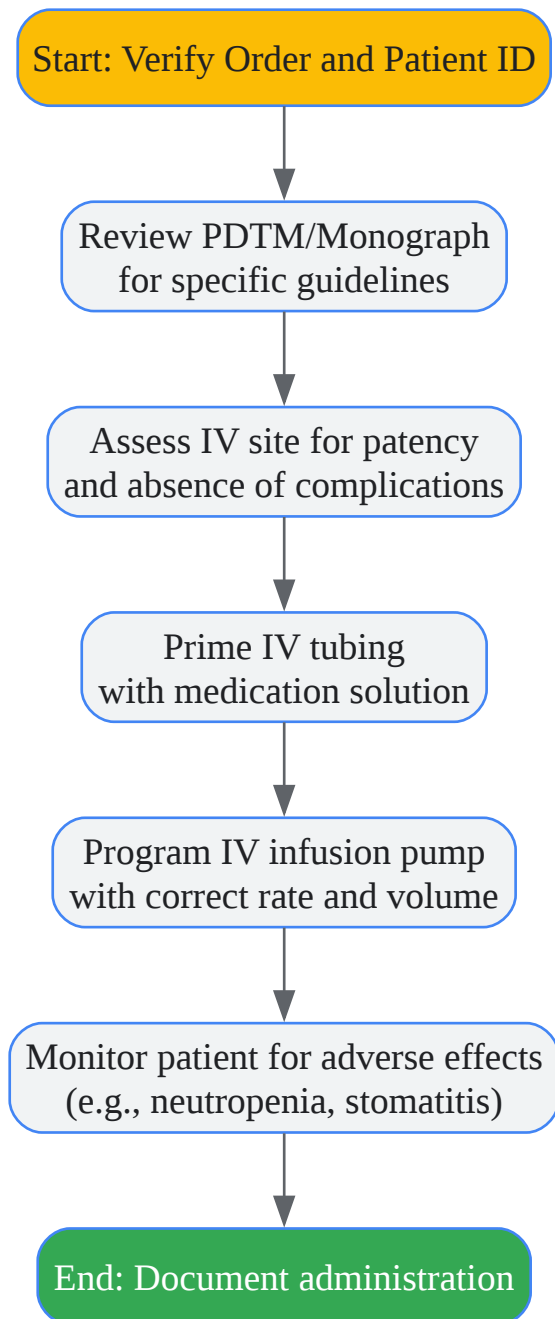
Barasertib is a prodrug and requires specific handling and administration procedures to ensure patient safety and drug efficacy.

Drug Product and Reconstitution

- **Prodrug Activation:** **Barasertib** is a prodrug that is rapidly converted in the bloodstream by plasma phosphatases to its active moiety, **barasertib**-hydroxy-quinazoline pyrazole anilide (**barasertib**-hQPA) [3] [4].
- **Preparation:** While specific dilution instructions are not fully detailed in the available search results, intravenous medications must be prepared under sterile conditions according to pharmacy protocols [5]. The final solution should be administered using a **continuous intravenous infusion pump** [5].

Infusion Procedure

The workflow for administering a continuous IV infusion like **barasertib** involves several critical steps to ensure safety and accuracy.



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Safety and Monitoring Requirements

Barasertib administration requires vigilant monitoring due to its specific toxicity profile.

- **Dose-Limiting Toxicity (DLT):** The most frequent and significant toxicity is **neutropenia**, which can be severe (Grade ≥ 3) and may be accompanied by fever [1] [2].

- **Other Common Adverse Events:** Patients may experience stomatitis/mucositis [2], as well as gastrointestinal events (nausea, diarrhea) and infections [2].
- **Essential Monitoring:** Complete blood counts (CBC) must be monitored closely before and during therapy to manage neutropenia risk [1] [2]. Patients should also be monitored for signs of stomatitis [2].

Experimental Research Applications

Preclinical studies utilize the active form of the drug, **barasertib-hQPA**, for *in vitro* experiments.

In Vitro Cell Proliferation Assay

This methodology is used to determine the drug's potency and its relationship with biomarkers.

- **Active Compound:** *In vitro* studies are conducted directly with the active metabolite, **barasertib-hQPA**, which has an IC50 of 0.37 nM for Aurora B [4].
- **Typical Experimental Setup:**
 - **Cell Lines:** Studies are performed on relevant cancer cell lines (e.g., small cell lung cancer - SCLC) [4].
 - **Dosing & Duration:** Cells are treated with a range of **barasertib-hQPA** concentrations. Sensitive SCLC lines show IC50 values of **< 50 nM** and >75% growth inhibition at 100 nM [4].
 - **Biomarker Correlation:** Response to **barasertib** is correlated with **cMYC amplification and high cMYC gene expression** in SCLC models [4].

In Vivo Xenograft Models

- **Compound Used:** The **barasertib prodrug** is administered *in vivo* [4].
- **Dosing:** Studies have shown tumor growth inhibition in xenograft models (e.g., MOLM13) at doses ranging from **10–150 mg/kg/day** [3].

Application Notes for Practitioners and Researchers

- **Adherence to Protocol:** Strictly follow the prescribed 7-day continuous infusion schedule and the 1000 mg MTD established for the 28-day cycle when treating elderly AML patients with LDAC [2].

- **Proactive Toxicity Management:** Implement robust supportive care measures, particularly growth factor support and infection prophylaxis, due to the high risk of severe neutropenia [1] [2].
- **Biomarker-Driven Research:** For preclinical investigation, especially in solid tumors, focus on models with **cMYC amplification or high expression**, as this appears to be a predictive biomarker for sensitivity [4].
- **Distinguish Compound Forms:** Remember that **barasertib (the prodrug)** is used for *in vivo* studies and clinical administration, while **barasertib-hQPA (the active form)** is typically used for *in vitro* mechanistic studies [4].

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